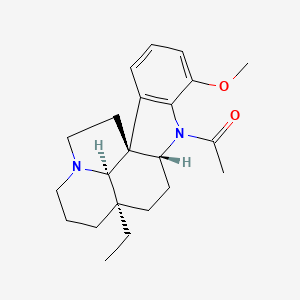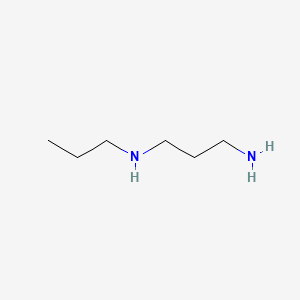
N-Propyl-1,3-propanediamine
説明
“N-Propyl-1,3-propanediamine” is a chemical compound with the formula C6H16N2 . It is also known by other names such as 3-n-Propylaminopropylamine, N-(n-Propyl)-1,3-trimethylenediamine, 1,3-Propanediamine, N-propyl-, 1-Amino-3-(propylamino)propane, and N-propylpropane-1,3-diamine . It is used in the synthesis of 1-benzotriazolylmethyl-3-propylhexahydropyrimidine .
Molecular Structure Analysis
The molecular structure of “N-Propyl-1,3-propanediamine” consists of a chain of three carbon atoms (propane), with an amine group (-NH2) attached to the first and third carbon atoms. Additionally, a propyl group is attached to one of the amine groups .
Physical And Chemical Properties Analysis
“N-Propyl-1,3-propanediamine” is a liquid at room temperature with a molecular weight of 116.2046 . Its refractive index is 1.4451 , and it has a boiling point of 169 °C . The density of “N-Propyl-1,3-propanediamine” is 0.841 g/mL at 25 °C .
科学的研究の応用
Medicine: Pharmaceutical Intermediate
N-Propyl-1,3-propanediamine: is utilized as a bifunctional molecule in medicinal chemistry. It serves as a building block for synthesizing various organic compounds, particularly in reductive amination reactions where it acts as a nucleophilic amine to form C-N bonds with aldehydes or ketones . This reaction is fundamental in creating a wide array of pharmaceuticals.
Agriculture: Synthesis of Agrochemicals
In the agricultural sector, N-Propyl-1,3-propanediamine is employed in the synthesis of agrochemicals. Its properties facilitate the production of compounds that can potentially enhance crop protection and yield .
Industrial Processes: Organic Synthesis
The compound is extensively used in industrial processes, particularly in organic synthesis. It’s a key ingredient in the production of dyes, resins, and other polymers due to its ability to easily bond with other molecules, creating complex structures necessary for industrial applications .
Environmental Science: CO2 Adsorption
Research in environmental science has explored the use of N-Propyl-1,3-propanediamine in the synthesis of materials for CO2 capture and adsorption. This application is crucial in the development of technologies aimed at reducing greenhouse gas emissions .
Material Science: Synthesis of Advanced Materials
In material science, N-Propyl-1,3-propanediamine is used to synthesize advanced materials, including those required for high-performance coatings and composites. Its versatility in forming bonds with various substrates allows for the creation of materials with desired properties .
Biochemistry Research: Molecular Building Blocks
The compound finds significant use in biochemistry research as a molecular building block. It’s involved in the synthesis of biomolecules and is instrumental in studying the structure and function of proteins and enzymes .
Dye Manufacturing: Colorant Synthesis
N-Propyl-1,3-propanediamine: is also a component in the synthesis of dyes. Its reactivity with different chemical groups makes it suitable for creating a wide range of colorants used in textiles and other industries .
Catalysis: Enhancing Reaction Rates
Lastly, it acts as a catalyst in various chemical reactions. Its ability to donate electrons can significantly enhance the rate of reactions, making it valuable in research and industrial applications where time and efficiency are critical .
Safety and Hazards
作用機序
Target of Action
N-Propyl-1,3-propanediamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this reaction, N-Propyl-1,3-propanediamine acts as a nucleophilic amine, forming carbon-nitrogen (C-N) bonds with aldehydes or ketones . This interaction results in the synthesis of new organic compounds.
Result of Action
The primary result of N-Propyl-1,3-propanediamine’s action is the formation of new organic compounds through C-N bond formation . These new compounds can have various molecular and cellular effects, depending on their specific structures and properties.
特性
IUPAC Name |
N'-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-5-8-6-3-4-7/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYZAGJTTTXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066929 | |
| Record name | N-Propylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-1,3-propanediamine | |
CAS RN |
23764-31-0 | |
| Record name | N-Propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23764-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(n-Propylamino)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023764310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propyl-1,3-propanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Propylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D00UCX3F42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




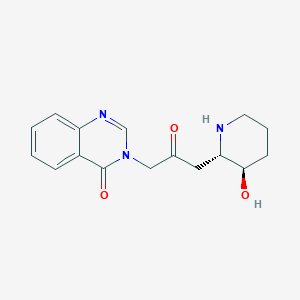
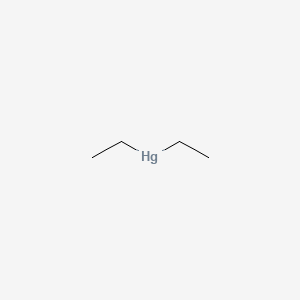
![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)

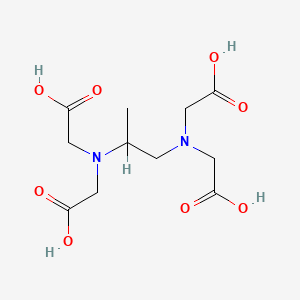

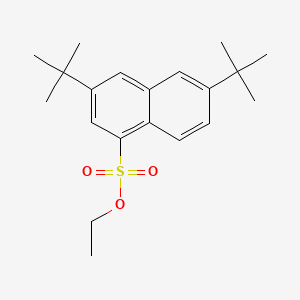
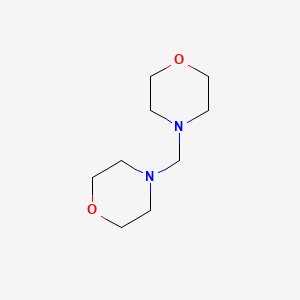
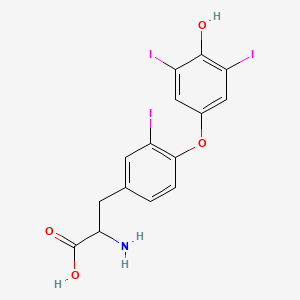

![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
